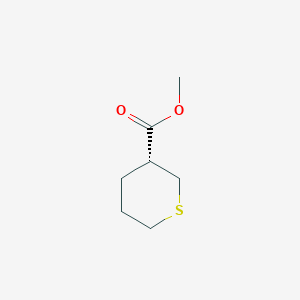

methyl (3R)-thiane-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

161404-77-9 |

|---|---|

Molecular Formula |

C7H12O2S |

Molecular Weight |

160.24 g/mol |

IUPAC Name |

methyl (3R)-thiane-3-carboxylate |

InChI |

InChI=1S/C7H12O2S/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3/t6-/m0/s1 |

InChI Key |

KETAAZUFHKFVOH-LURJTMIESA-N |

SMILES |

COC(=O)C1CCCSC1 |

Isomeric SMILES |

COC(=O)[C@H]1CCCSC1 |

Canonical SMILES |

COC(=O)C1CCCSC1 |

Synonyms |

2H-Thiopyran-3-carboxylicacid,tetrahydro-,methylester,(R)-(9CI) |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 3r Thiane 3 Carboxylate Systems

Investigation of Ring Conformations in Thiane (B73995) Derivatives

The thiane ring, a six-membered heterocycle containing a sulfur atom, predominantly adopts a chair conformation, which is the lowest energy arrangement for this and other six-membered rings. libretexts.org This chair conformation minimizes angle strain, allowing the carbon-carbon bonds to maintain tetrahedral bonding angles. libretexts.org However, an alternative, higher-energy 'boat' conformation also exists. In the boat conformation, steric strain arises from the proximity of substituents on the 'bow' and 'stern' of the boat, and torsional strain results from eclipsed hydrogen atoms on the 'bottom of the boat'. libretexts.org

Electron diffraction studies of the parent thiane molecule have confirmed a chair conformation. scispace.com The bond lengths and angles within the thiane ring are comparable to those in related sulfur-containing heterocycles like 1,3-dithiane. scispace.com Specifically, the C-S bond length in thiane is consistent with the trend observed in other saturated 3-, 4-, 5-, and 6-membered rings with one heteroatom. scispace.com

In substituted thiane derivatives, the presence of various functional groups can influence the conformational equilibrium. For instance, a qualitative conformational analysis of thiane structures with two geminal electron-withdrawing groups and two acetoxy substituents at the β and β' positions has been conducted. ugr.es The study revealed that the predominant conformation in these thiane structures is dictated by a significant "hockey-stick effect." ugr.es This effect, along with the interplay of stabilizing gauche interactions and destabilizing steric effects, determines the preferred conformation, which can be influenced by the bulk of the substituents. ugr.es

Stereoelectronic Effects in Thiane-Derived Compounds

Stereoelectronic effects, which describe the influence of orbital alignment on molecular structure and reactivity, play a crucial role in the chemistry of thiane derivatives. researchgate.netyoutube.com These effects arise from the interaction between filled and empty orbitals, and their impact is dependent on the relative orientation of these orbitals. youtube.com

Analysis of Perlin Effects and Their Influence on Thiane Systems

A key manifestation of stereoelectronic effects in six-membered rings is the Perlin effect. researchgate.netresearchgate.net This effect is characterized by a difference in the one-bond carbon-hydrogen coupling constants (¹JC-H) for equatorial and axial C-H bonds. researchgate.net Typically, in cyclohexane (B81311) and six-membered rings with first-row heteroatoms, the ¹JC-H value is larger for an equatorial hydrogen than for an axial one. cdnsciencepub.com This phenomenon has been attributed to hyperconjugative interactions, such as σCH → σC-Hax in cyclohexane derivatives and nO → σC-Hax in tetrahydropyran (B127337) derivatives. researchgate.net

In thiane and its derivatives, including sulfoxides, sulfones, sulfilimines, and sulfoximines, both normal and reversed Perlin effects have been observed and investigated by measuring ¹JC,H coupling constants. researchgate.net These experimental findings have been correlated with natural bond orbital (NBO) analyses. researchgate.net The coupling constants are significantly influenced not only by stereoelectronic interactions with antiperiplanar C–H, C–C, C–O, and C–N bonds but also by the s-character of the carbon orbital in the respective C–H bond. researchgate.net The magnitude of the Perlin effect can be reduced or even reversed depending on the nature of the atoms attached to the carbon of interest. cdnsciencepub.com

Configurational Stability and Equilibration Studies of Chiral Thianes and Their Oxidized Forms

The configurational stability of chiral thianes and their oxidized derivatives, such as thiane 1-oxides, is a critical aspect of their stereochemistry. The sulfur atom in thiane oxides is a stereocenter, leading to the possibility of axial and equatorial S=O conformers. The conformational equilibrium between these conformers is sensitive to the solvent.

Equilibration studies of 4-substituted thiane 1-oxides have been performed to understand the factors governing the conformational preferences. acs.orgacs.org The stereochemical outcome of reactions involving thiane oxides can be influenced by the inversion of the thiane oxide ring conformation. For example, the oxidation of thianes with wet bromine typically yields equatorial thiane 1-oxides, which suggests an axial electrophilic attack on the sulfur atom. However, thianes bearing 4-OH or 4-CO groups can exhibit a reversal of the usual stereospecificity.

Principles of Molecular Recognition and Chiral Resolution Techniques for Thiane Derivatives

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. amu.edu.pl In the context of thiane derivatives, these principles are fundamental to processes like chiral resolution.

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.orglibretexts.org Since enantiomers have identical physical properties, their separation is challenging. libretexts.org A common method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. wikipedia.orglibretexts.org Diastereomers have different physical properties and can be separated by techniques like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

For chiral thiane derivatives, various chiral resolution techniques can be employed. These include:

Classical Resolution: This involves the formation of diastereomeric salts with chiral resolving agents. symeres.com For acidic thiane derivatives, chiral bases like brucine (B1667951) or strychnine (B123637) can be used. libretexts.org For basic thiane derivatives, chiral acids like (+)-tartaric acid or (-)-mandelic acid are employed. libretexts.org

Chiral Chromatography: This technique utilizes a chiral stationary phase to separate enantiomers based on their differential interactions with the stationary phase. symeres.com

Enzymatic Resolution: Enzymes can be used to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. symeres.com

The choice of resolution method depends on the specific properties of the thiane derivative and the desired level of enantiomeric purity. symeres.com

Chemical Transformations and Reactivity of Methyl 3r Thiane 3 Carboxylate and Its Derivatives

Oxidation Reactions of the Thiane (B73995) Sulfur Atom

The sulfur atom in the thiane ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These transformations not only alter the electronic and steric properties of the molecule but can also introduce new stereocenters, leading to diastereomeric products.

The oxidation of thiane derivatives to their corresponding sulfoxides is a common and well-studied transformation. acsgcipr.orgorganic-chemistry.org This reaction can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can influence the stereochemical outcome of the reaction, yielding either the cis or trans sulfoxide (B87167) with varying degrees of selectivity. nih.gov

Common oxidizing agents for the conversion of sulfides to sulfoxides include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and sodium periodate (B1199274). The oxidation of sulfides with m-CPBA is a widely used method due to its efficiency and generally mild reaction conditions. scienceinfo.commasterorganicchemistry.com The reaction typically proceeds via a concerted mechanism.

The stereoselectivity of the oxidation is influenced by the steric and electronic nature of the substituents on the thiane ring. For 3-substituted thianes, the incoming oxidant may preferentially attack from the less sterically hindered face of the sulfur atom.

Table 1: Examples of Reagents for the Synthesis of Thiane Sulfoxides

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | CH2Cl2, 0 °C to rt | scienceinfo.com |

| Hydrogen peroxide (H2O2) | Acetic acid, rt | researchgate.net |

| Sodium periodate (NaIO4) | Methanol/water, rt | nih.gov |

| Oxone (2KHSO5·KHSO4·K2SO4) | Methanol/water, rt | acsgcipr.org |

Further oxidation of the thiane sulfoxide intermediate, or direct oxidation of the thiane, leads to the formation of the corresponding thiane sulfone (1,1-dioxide). organic-chemistry.orgresearchgate.net Sulfones are generally more stable and less reactive than their sulfoxide counterparts.

The synthesis of sulfones often requires stronger oxidizing agents or more forcing reaction conditions compared to sulfoxide formation. Common reagents for this transformation include an excess of m-CPBA, potassium permanganate (B83412) (KMnO4), or hydrogen peroxide in the presence of a catalyst. organic-chemistry.org For instance, the use of an excess of m-CPBA will typically drive the oxidation past the sulfoxide stage to the sulfone.

Table 2: Reagents for the Synthesis of Thiane Sulfones

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) (excess) | CH2Cl2, reflux | organic-chemistry.org |

| Potassium permanganate (KMnO4) | Acetic acid/water, heat | organic-chemistry.org |

| Hydrogen peroxide (H2O2) with catalyst | e.g., Niobium carbide, rt | organic-chemistry.org |

Transformations Involving the Methyl Ester Functionality

The methyl ester group of methyl (3R)-thiane-3-carboxylate is a versatile handle for a variety of chemical transformations, including hydrolysis, transesterification, reduction, and amidation. masterorganicchemistry.commsu.edulibretexts.org

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521) or lithium hydroxide. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution to initially form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Transesterification involves the exchange of the methyl group of the ester for a different alkyl or aryl group from an alcohol. nih.gov This reaction can be catalyzed by either acids or bases. nih.gov For instance, reacting the methyl ester with an excess of another alcohol in the presence of an acid catalyst like sulfuric acid or a Lewis acid will lead to the corresponding new ester. nih.gov Base-catalyzed transesterification is also possible using an alkoxide. nih.gov

The methyl ester can be reduced to the corresponding primary alcohol, ( (3R)-thian-3-yl)methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH4). masterorganicchemistry.comlibretexts.orgharvard.eduyoutube.commasterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107). Soaker workup conditions are then required to neutralize the reaction mixture and isolate the alcohol product.

Amidation of the methyl ester to form a thiane-3-carboxamide can be achieved by reaction with ammonia (B1221849) or a primary or secondary amine. nih.govnih.gov This conversion can sometimes be accomplished by direct heating of the ester with the amine, but often requires a catalyst or the use of coupling agents, especially if the amine is not highly nucleophilic. mdpi.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU. researchgate.netorganic-chemistry.orgnih.govnih.govkhanacademy.org

Substitution Reactions on the Thiane Ring System

Beyond oxidation at the sulfur atom, the thiane ring can undergo substitution reactions at its carbon atoms. A key position for such reactions is the α-carbon to the carboxylate group (C-2).

The formation of an enolate at the α-position allows for subsequent alkylation. libretexts.orgpressbooks.pubmasterorganicchemistry.comlibretexts.orgyoutube.com Treatment of this compound with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature can generate the corresponding enolate. This enolate can then react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the C-2 position. The stereochemical outcome of this alkylation would depend on the reaction conditions and the stereoelectronics of the cyclic system.

Table 3: General Reactions at the α-Carbon

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Alkylation | 1. LDA, THF, -78 °C; 2. R-X | 2-Alkyl-thiane-3-carboxylate | libretexts.orglibretexts.org |

Mechanisms and Products of Thiane Ring-Opening Reactions

The stability of the six-membered thiane ring generally requires forcing conditions for cleavage. However, the presence of activating groups can facilitate ring-opening reactions through various mechanisms.

Reductive Desulfurization: A common strategy for cleaving the thiane ring involves reductive desulfurization. While direct studies on this compound are not extensively documented, analogous transformations with thiophene (B33073) derivatives suggest that reagents like Raney nickel can effectively remove the sulfur atom. researchgate.net This process typically involves the hydrogenolysis of the carbon-sulfur bonds, leading to an acyclic carbon chain. For instance, the desulfurization of benzo[b]thiophen-3-carboxylic acid-1,1-dioxide with Raney cobalt yielded not only the corresponding desulfurized carboxylic acid but also further fragmented products, indicating that the reaction can proceed through the corresponding sulfide. researchgate.net The application of such methods to this compound would be expected to yield a substituted hexane (B92381) derivative, with the stereochemistry at the C3 position potentially influencing the reaction's outcome.

Nucleophilic Ring-Opening: The ring-opening of saturated sulfur heterocycles can also be initiated by nucleophiles, particularly when the ring is activated. For smaller, more strained rings like thiiranes, nucleophilic attack is a well-established process. nih.govresearchgate.net While the thiane ring is less strained, the presence of an electron-withdrawing carboxylate group at the C3 position can polarize the C-S bonds, making them more susceptible to nucleophilic attack, albeit under harsher conditions than for three- or four-membered rings. The reaction of 3-substituted chromones with various nucleophiles, for example, often proceeds via a ring-opening mechanism initiated by attack at the C2 position. researchgate.net A similar attack on the thiane ring of this compound by a strong nucleophile could potentially lead to a thiolane derivative or an acyclic product, depending on the subsequent reaction pathway.

Electrophilic Activation: Aryne-activated ring-opening has been demonstrated for thietanes and other cyclic sulfides. rsc.org This three-component reaction involves an electrophilic aryne intermediate that activates the sulfur atom, facilitating nucleophilic attack and subsequent ring cleavage to form structurally diverse thioethers. rsc.org While not directly reported for thianes, this methodology presents a potential avenue for the ring-opening of this compound under mild conditions.

Strategic Derivatization at the Chiral Center (C3) and Other Ring Positions

The functionalization of this compound at its chiral center and other positions on the thiane ring is a key strategy for synthesizing a variety of complex target molecules.

Derivatization at the Chiral Center (C3): The C3 position, bearing the carboxylate group, is a primary site for modification. Standard esterification and amidation reactions of the corresponding carboxylic acid (obtained by hydrolysis of the methyl ester) can be employed to introduce a wide range of functionalities. Reductive amination of carboxylic acids using heterogeneous catalysts like Pt-Mo/γ-Al2O3 offers a green and selective method for synthesizing corresponding amines. rsc.org

Functionalization at Other Ring Positions:

C2-Position: The position alpha to the sulfur atom (C2) is susceptible to deprotonation followed by alkylation. The use of a strong base could generate a carbanion at C2, which can then react with various electrophiles.

C4-Position: Functionalization at the C4 position of heterocyclic systems has been achieved through various methods. For instance, in pyridine (B92270) systems, metalation using strong bases like n-butylsodium has enabled deprotonation and subsequent functionalization at the C4 position. nih.govresearchgate.net N-heterocyclic carbene (NHC) catalysis has also been employed for the asymmetric β-pyridylation of enals, selectively targeting the C4 position of the pyridine core. nih.govresearchgate.net While these methods are specific to pyridine, they highlight the potential for developing strategies to selectively functionalize the C4 position of the thiane ring in this compound, possibly through directed metalation or radical-mediated pathways.

| Position | Type of Derivatization | Potential Reagents/Methods | Expected Products |

| C3 | Ester/Amide formation | Acid/Base catalysis, Coupling agents | Various esters and amides |

| C3 | Reduction | LiAlH4, NaBH4 | (R)-(Thian-3-yl)methanol |

| C2 | Alkylation | Strong base (e.g., LDA), Alkyl halide | 2-Alkyl-thiane-3-carboxylate derivatives |

| C4 | Arylation/Alkylation | Directed metalation, Radical reactions | 4-Substituted-thiane-3-carboxylate derivatives |

| Sulfur | Oxidation | m-CPBA, H2O2 | Thiane-1-oxide, Thiane-1,1-dioxide |

Table 1: Potential Derivatization Strategies for this compound

The development of these chemical transformations is crucial for harnessing the synthetic potential of this compound as a chiral building block in organic synthesis.

Advanced Applications of Methyl 3r Thiane 3 Carboxylate in Academic Synthesis Research

Utilization as Chiral Building Blocks in Complex Organic Synthesis.rsc.orgrsc.orgnih.gov

The enantiopure nature of methyl (3R)-thiane-3-carboxylate makes it a significant starting material in stereoselective synthesis. rsc.org Chiral building blocks are fundamental to modern organic chemistry, allowing for the construction of complex, biologically active molecules with precise three-dimensional arrangements. The stereocenter at the C3 position of the thiane (B73995) ring is a key feature that can be transferred to new, more complex structures.

In the realm of complex organic synthesis, chiral synthons like this compound are instrumental. The complete stereoselective synthesis of intermediates for bioactive compounds often relies on the use of such chiral precursors. rsc.org The thiane moiety can be retained in the final product, imparting specific conformational properties, or it can be chemically modified or cleaved after serving its purpose of inducing chirality in subsequent steps. The development of synthetic routes that employ such building blocks is a continuous effort in the pursuit of efficient and elegant total syntheses of natural products and novel chemical entities. nih.gov

Role as Chiral Ligands in Asymmetric Catalysis.snnu.edu.cnmdpi.com

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, a field that enables the synthesis of enantiomerically enriched compounds. Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. While there is extensive research into various classes of chiral ligands, those derived from readily available chiral precursors are of particular interest.

Amino acids are a common source of chirality for the synthesis of ligands used in asymmetric C-H functionalization reactions catalyzed by metals such as cobalt, rhodium, and iridium. snnu.edu.cn These chiral carboxylic acid ligands can work in concert with achiral metal complexes to achieve high levels of enantioselectivity. The design of effective chiral ligands is a key factor in the advancement of this field, with a focus on creating a well-defined chiral pocket around the metal's active site. mdpi.com

Synthesis and Characterization of Metal Complexes (e.g., Palladium and Ruthenium) with Chiral Thiane Derivatives.beilstein-journals.orgresearchgate.netmdpi.comrsc.orgnih.govnih.govnih.govrsc.org

The synthesis of metal complexes with chiral ligands is a critical step in the development of new asymmetric catalysts. Palladium and ruthenium complexes, in particular, are widely used in a variety of catalytic transformations, including cross-coupling reactions and hydrogenations.

The synthesis of ruthenium complexes can be achieved through various methods, including the reaction of a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, with the desired ligand in a suitable solvent. beilstein-journals.orgnih.gov These complexes are often characterized by techniques like NMR spectroscopy and X-ray crystallography to determine their structure and stereochemistry. For instance, ruthenium(II) complexes bearing tridentate nitrogen-based ligands have been synthesized and shown to be effective in the hydrogenation of ketones and aldehydes. rsc.org The coordination of the ligand to the metal center creates a chiral environment that is essential for enantioselective catalysis.

Similarly, palladium complexes with chiral ligands are of great interest. The reaction of palladium acetate (B1210297) or other palladium precursors with chiral ligands can yield complexes with defined geometries. rsc.org For example, palladium(II) pincer complexes have been synthesized and demonstrated to have excellent catalytic activity in carbonylative Suzuki-Miyaura cross-coupling reactions. researchgate.net The development of chiral bifunctional ligands, such as those incorporating both a phosphine (B1218219) and a carboxylic acid moiety, has also led to highly enantioselective palladium-catalyzed C-H arylation reactions. nih.gov The synthesis and characterization of new palladium(II) complexes with chiral diamine-derived ligands continue to be an active area of research for potential biological applications. nih.gov The preparation of ruthenium carboxylate complexes from precursors like dichlorotris(triphenylphosphine)ruthenium(II) has also been explored, highlighting the versatility of these metals in forming complexes with various functionalities. mdpi.com

Development of Novel Chiral Scaffolds and Heterocyclic Systems.researchgate.netnih.govnih.gov

The synthesis of novel heterocyclic scaffolds is a major focus in medicinal chemistry and materials science due to their diverse biological activities and physical properties. Chiral building blocks can serve as the foundation for creating these new molecular frameworks with controlled stereochemistry.

For example, the synthesis of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives has been reported, showcasing the construction of fused heterocyclic systems. nih.gov The development of modular approaches to heterocycles, such as the formation of pyrimidine-4-one-2-thiones from methyl 3-aminobenzo[b]thiophene-2-carboxylate, demonstrates the strategic construction of complex ring systems from functionalized precursors. researchgate.net Furthermore, the enantioselective synthesis of complex aza-tricyclic cores, such as those found in the hetisine (B12785939) alkaloids, highlights the power of intramolecular cycloaddition reactions in building intricate chiral scaffolds. nih.gov

Intermediate in the Synthesis of Pharmaceutical Analogues and Complex Natural Products.nih.govresearchgate.netsumitomo-chem.co.jpbocsci.com

Chiral intermediates are crucial in the pharmaceutical industry for the synthesis of single-enantiomer drugs. The development of practical and efficient synthetic routes to these intermediates is a key area of research. sumitomo-chem.co.jp For instance, the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate has been optimized as it is a key intermediate for highly active narcotic analgesics. researchgate.net

Spectroscopic and Computational Characterization of Methyl 3r Thiane 3 Carboxylate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For methyl (3R)-thiane-3-carboxylate, both ¹H and ¹³C NMR would provide crucial information about the connectivity and the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The protons on the thiane (B73995) ring would appear in the aliphatic region, typically between 1.5 and 3.5 ppm. The exact chemical shifts and coupling constants would be highly dependent on the conformation of the six-membered ring and the orientation (axial or equatorial) of the protons. The methoxy (B1213986) group of the ester would present as a sharp singlet, likely around 3.7 ppm mdpi.com. The proton at the chiral center (C3) would be of particular interest, and its coupling pattern with the adjacent methylene (B1212753) protons at C2 and C4 would provide valuable conformational information.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule. The carbonyl carbon of the ester would be the most downfield signal, expected in the range of 170-175 ppm mdpi.com. The methoxy carbon would appear around 52 ppm mdpi.com. The carbons of the thiane ring would resonate in the aliphatic region, with their specific chemical shifts influenced by the presence of the sulfur atom and the ester group. The chiral carbon at C3 would also have a characteristic chemical shift.

Expected ¹H and ¹³C NMR Data for this compound (Illustrative)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~172 |

| O-CH₃ | ~3.7 (s, 3H) | ~52 |

| C3-H | Multiplet | ~45-55 |

Note: This table is illustrative and based on typical values for similar functional groups and structures. Actual experimental values may vary.

X-ray Crystallography for Absolute Stereochemistry and Precise Conformation Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, a successful single-crystal X-ray diffraction analysis would unambiguously confirm the (R) configuration at the C3 position.

Furthermore, the analysis would reveal the preferred conformation of the thiane ring in the solid state. Six-membered rings like thiane typically adopt a chair conformation to minimize steric strain. X-ray crystallography would show whether the carboxylate group at C3 occupies an axial or equatorial position in the crystal lattice. This information is crucial for understanding the molecule's steric and electronic properties. The crystal packing, including any intermolecular interactions such as hydrogen bonds, would also be elucidated. Although no specific crystallographic data for this compound is publicly available, studies on related thiane derivatives have utilized this technique for structural confirmation rsc.org.

Illustrative Crystallographic Data Obtainable for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁, P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Absolute Configuration | Confirmation of (R) at C3 |

| Ring Conformation | Chair, boat, or twist-boat |

| Substituent Position | Axial or equatorial |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns. The fragmentation of the thiane ring could occur through various pathways, including the loss of small sulfur-containing fragments. The ester group could also fragment, for example, through the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The analysis of these fragment ions provides a fingerprint that can be used to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. While specific mass spectral data for this compound is not available, studies on the mass spectrometry of other thiane and thiophene (B33073) derivatives provide insight into the expected fragmentation pathways arkat-usa.orgresearchgate.netnih.govresearchgate.net.

Predicted Key Fragmentation Peaks for this compound

| m/z Value | Possible Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - OCH₃]⁺ | Loss of the methoxy group |

| [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |

Note: The m/z values would depend on the exact molecular weight of the compound.

Computational Chemistry Approaches (e.g., DFT) for Reaction Mechanism and Stereochemical Predictions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the structure, stability, and reactivity of molecules. For this compound, DFT calculations can be employed to predict its most stable conformation. The relative energies of different conformers, such as chair conformations with the substituent in either an axial or equatorial position, can be calculated to determine the most likely structure in the gas phase or in solution researchgate.netmdpi.com.

DFT can also be used to predict spectroscopic data. By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can then be compared with experimental data to aid in the assignment of signals and to confirm the structure researchgate.netyoutube.comresearchgate.net. Similarly, vibrational frequencies can be calculated to predict the infrared (IR) spectrum, which can be compared with the experimental IR spectrum for validation . Such computational studies are invaluable, especially when experimental data is scarce or ambiguous.

Applications of DFT for this compound

| Computational Task | Information Gained |

|---|---|

| Geometry Optimization | Prediction of the most stable 3D structure and ring conformation. |

| Energy Calculations | Determination of the relative energies of different conformers. |

| NMR Chemical Shift Prediction | Aid in the assignment of experimental ¹H and ¹³C NMR spectra. |

| Vibrational Frequency Calculation | Prediction of the IR spectrum to compare with experimental data. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands would be expected.

The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1735-1750 cm⁻¹ quimicaorganica.orgorgchemboulder.com. The C-O stretching vibrations of the ester group would give rise to two bands in the fingerprint region, usually between 1300 and 1000 cm⁻¹ spectroscopyonline.com. The C-S stretching vibration of the thiane ring is expected to be a weaker absorption in the range of 600-800 cm⁻¹ researchgate.netresearchgate.net. The various C-H stretching and bending vibrations of the aliphatic ring and the methyl group would also be present in their characteristic regions.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | 2850-2960 |

| C=O (ester) | Stretching | 1735-1750 |

| C-O (ester) | Stretching | 1000-1300 |

Note: This table presents typical ranges for the specified functional groups.

Future Research Directions and Perspectives on Methyl 3r Thiane 3 Carboxylate Chemistry

Exploration of Innovative Stereoselective Synthetic Methodologies

The development of efficient and highly stereoselective methods for the synthesis of 3-substituted thianes, such as methyl (3R)-thiane-3-carboxylate, remains a critical area for future research. While classical cyclization approaches are known, there is a significant opportunity to explore more advanced and atom-economical strategies.

Future investigations could focus on:

Asymmetric Hydrogenation: The asymmetric hydrogenation of corresponding unsaturated precursors, such as 3-carboxy-2H-thianes or related enamines, presents a promising route. The development of novel chiral catalysts, potentially based on rhodium or iridium, could enable highly enantioselective access to the (3R)-enantiomer. The synthesis of 2-substituted chiral morpholines has been successfully achieved through the asymmetric hydrogenation of unsaturated morpholines using bisphosphine-rhodium catalysts, suggesting a transferable strategy. researchgate.net

Biocatalytic Approaches: The use of enzymes, such as nitrilases or lipases, offers a green and highly selective alternative for the synthesis of chiral carboxylic acids and their esters. acs.org A potential strategy could involve the dynamic kinetic resolution of racemic α-thionitriles, which could then be converted to the target ester. acs.org This approach has been successfully applied to the synthesis of chiral α-thiocarboxylic acids and could be adapted for thiane (B73995) derivatives. acs.org

Organocatalysis: The application of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could facilitate the enantioselective construction of the thiane ring. These catalysts have proven effective in a wide range of asymmetric transformations and could be employed in novel cyclization strategies.

A comparative look at different strategies for the synthesis of related chiral heterocycles highlights the potential for these innovative approaches.

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Heterocycles

| Synthetic Strategy | Catalyst/Reagent | Key Features | Potential Applicability to this compound |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | High efficiency and enantioselectivity for unsaturated precursors. | Applicable to the synthesis from 3-carboxy-2H-thianes. researchgate.net |

| Biocatalytic Resolution | Nitrilases, Lipases | High stereoselectivity, mild reaction conditions, environmentally benign. | Potential for kinetic or dynamic kinetic resolution of racemic precursors. acs.org |

| Organocatalytic Cyclization | Chiral amines, Phosphoric acids | Metal-free, high enantioselectivity in ring-forming reactions. | Development of novel asymmetric cyclization routes to the thiane core. |

Development of Next-Generation Chiral Catalysts and Ligands Derived from Thiane Scaffolds

The rigid, chiral scaffold of this compound makes it an attractive candidate for the development of novel chiral ligands and catalysts for asymmetric synthesis. The sulfur atom and the carboxylate group provide two potential coordination sites that can be further elaborated.

Future research in this area could explore:

Bidentate and Polydentate Ligands: The carboxylate group can be converted into amides, alcohols, or other functional groups to create a variety of bidentate (S,N or S,O) or even tridentate ligands. These ligands could then be complexed with transition metals like palladium, rhodium, or copper to generate novel asymmetric catalysts. researchgate.netdntb.gov.ua Chiral sulfur ligands have shown significant promise in asymmetric catalysis. acs.org

Thiourea-Based Organocatalysts: The thiane scaffold can be incorporated into thiourea-based organocatalysts. Chiral thioureas are known to be powerful hydrogen-bond donors and have been used in a wide array of stereoselective reactions. nih.gov The defined stereochemistry of the thiane ring could impart excellent enantiocontrol.

"Privileged" Ligand Scaffolds: Research could aim to establish thiane-based ligands as "privileged" scaffolds, similar to BINAP or Salen, which are effective in a broad range of asymmetric transformations. merckmillipore.com

The modular nature of the thiane scaffold allows for systematic tuning of steric and electronic properties, which is crucial for optimizing catalyst performance.

Advanced Functionalization Strategies for Novel Thiane Derivatives

The functionalization of the thiane ring at positions other than the carboxylate group is a key area for expanding the chemical space accessible from this compound. C-H functionalization represents a particularly powerful and atom-economical approach.

Future research should focus on:

Site-Selective C-H Functionalization: The development of methods for the direct and site-selective functionalization of the C-H bonds of the thiane ring would be a significant advancement. nih.gov This could involve transition-metal-catalyzed reactions, where a directing group, potentially the carboxylate itself, guides the catalyst to a specific C-H bond. nih.govyoutube.comyoutube.com Such strategies have been successfully applied to other saturated heterocycles. nih.gov

Radical-Mediated Functionalization: The use of radical-mediated reactions could provide access to novel thiane derivatives. For example, photoredox catalysis could be employed to generate radical intermediates that can undergo a variety of transformations, such as alkylation, arylation, or amination.

Oxidative and Reductive Transformations: The sulfur atom in the thiane ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the reactivity and conformational preferences of the ring. The stereoselective oxidation of the sulfur atom is another important research avenue. Conversely, reductive methods can be employed to modify the carboxylate group.

These advanced functionalization strategies would provide access to a diverse range of novel thiane derivatives with potential applications in medicinal chemistry and materials science.

Integration of Computational Modeling for Predictive Synthesis and Reactivity Design

Computational modeling is an increasingly powerful tool in modern chemical research and can be instrumental in guiding the future development of this compound chemistry.

Future applications of computational modeling could include:

Predicting Stereoselectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the transition states of stereoselective reactions, allowing for the prediction of the most likely stereochemical outcome. rsc.org This can accelerate the development of new synthetic methods by reducing the need for extensive experimental screening.

Catalyst Design: Computational methods can be used to design and optimize new chiral catalysts based on the thiane scaffold. By modeling the interaction of the catalyst with the substrate, researchers can rationally design ligands with improved activity and selectivity. mdpi.com

Understanding Reactivity: Computational studies can provide a deeper understanding of the conformational preferences and electronic properties of the thiane ring and its derivatives. researchgate.net This knowledge is crucial for predicting reactivity in various chemical transformations. Hirshfeld surface analysis and other computational techniques can elucidate non-covalent interactions that stabilize certain conformations or transition states. mdpi.com

The synergy between computational modeling and experimental work will be crucial for the rapid and efficient development of the chemistry of this compound.

Table 2: Potential Applications of Computational Modeling in Thiane Chemistry

| Computational Method | Application | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Predicting reaction outcomes and stereoselectivity. | Accelerates the discovery of new synthetic routes. rsc.org |

| Molecular Dynamics (MD) | Simulating catalyst-substrate interactions and conformational dynamics. | Guides the design of more efficient and selective catalysts. mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing bonding and non-covalent interactions. | Provides fundamental insights into molecular stability and reactivity. mdpi.com |

Application in Multicomponent Reactions and Cascade Processes for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) and cascade processes offer a highly efficient means of rapidly building molecular complexity from simple starting materials. mdpi.comnih.gov The incorporation of this compound into such reactions would provide a powerful strategy for the synthesis of complex, chiral molecules.

Future research in this domain could explore:

Thiane-Based MCRs: The development of novel MCRs that utilize this compound as a key building block. For example, the carboxylate group could be transformed into an isocyanide, which could then participate in Ugi or Passerini reactions. researchgate.net

Cascade Reactions: The design of cascade reactions that are initiated by a transformation of the thiane derivative. For instance, a ring-opening reaction could be followed by a series of cyclizations to generate complex polycyclic structures.

Diversity-Oriented Synthesis: The use of MCRs and cascade reactions involving this compound to generate libraries of diverse, chiral molecules for biological screening. nih.gov

The efficiency and convergency of these approaches would make them highly valuable for the synthesis of novel compounds for drug discovery and other applications.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing methyl (3R)-thiane-3-carboxylate, and how is stereochemical integrity maintained?

- Methodological Answer : Synthesis typically involves cyclization and esterification. For example, analogous procedures use piperidine as a catalyst in ethanol to promote ring closure and stereochemical control . The (3R) configuration is confirmed via X-ray crystallography, as demonstrated in structurally similar compounds where dihedral angles between aromatic rings (e.g., 81.8°) validate stereochemical assignments .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 3.68–7.52 ppm for protons, J-coupling constants) and mass spectrometry are essential for confirming molecular structure and purity. Infrared (IR) spectroscopy (e.g., 1730 cm⁻¹ for ester C=O stretches) further identifies functional groups . High-performance liquid chromatography (HPLC) ensures enantiomeric purity, particularly for chiral intermediates .

Q. How does solvent choice impact the synthesis of this compound derivatives?

- Methodological Answer : Polar aprotic solvents like 1,4-dioxane enhance reactivity in nucleophilic substitutions, while methanol or ethanol optimizes recrystallization yields (e.g., 85% yield in methanol with piperidine) . Solvent polarity also affects reaction rates in dehydrogenation steps using DDQ (dichlorodicyanoquinone) in benzene .

Advanced Research Questions

Q. What reaction mechanisms govern the stereoselective synthesis of this compound?

- Methodological Answer : The stereochemistry is influenced by π-π stacking and hydrogen-bonding interactions during cyclization. For example, piperidine-mediated ring closure in ethanol stabilizes transition states via non-covalent interactions, as observed in analogous thiophene derivatives . Computational studies (e.g., DFT calculations) model these interactions to predict enantiomeric excess .

Q. How can structural modifications enhance the compound’s bioactivity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃) or aryl substituents improves pharmacological profiles by modulating electronic effects and binding affinity. Structure-activity relationship (SAR) studies using NMR-based titration or surface plasmon resonance (SPR) quantify interactions with biological targets like enzymes .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature). Meta-analyses comparing IC₅₀ values under standardized protocols (e.g., fixed ATP concentrations in kinase assays) clarify structure-activity trends . Cross-validation with in silico docking (e.g., AutoDock Vina) identifies false positives caused by aggregation or assay interference .

Q. How do computational methods predict the metabolic stability of this compound derivatives?

- Methodological Answer : Molecular dynamics simulations (e.g., AMBER) model cytochrome P450 interactions to predict oxidation sites. Quantitative structure-property relationship (QSPR) models, trained on high-resolution mass spectrometry (HRMS) data, estimate metabolic half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.